molecular formula C18H20FN3O2S B2528622 N-cyclopentyl-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 900006-75-9

N-cyclopentyl-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No. B2528622
CAS RN: 900006-75-9
M. Wt: 361.44
InChI Key: RYTRQMWKHXBVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic amide derivatives often involves N-acylation reactions, as seen in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, where 2-aminothiophene-3-carbonitrile reacts with activated 2-(thiophen-2-yl)acetic acid . Similarly, the synthesis of complex heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involves reactions like dipolar cyclization and dinucleophilic-bielectrophilic attack . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography . The stability and charge distribution within these molecules can be analyzed using computational methods like density functional theory (DFT) and natural bond orbital (NBO) analysis . These techniques would likely be applicable in analyzing the molecular structure of "N-cyclopentyl-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide".

Chemical Reactions Analysis

The reactivity of similar compounds has been studied using Fukui function analysis and electrophilicity-based charge transfer methods . These studies help in understanding the interactions between the compounds and biological targets like DNA bases. For instance, the compound N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide shows electrophilic nature, with charge transfer occurring from the molecule to DNA bases . Such analyses would be relevant for the compound to predict its reactivity and potential biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their crystal packing, intermolecular interactions, and thermodynamic properties, can be characterized using various spectroscopic and computational methods . The Hirshfeld surface analysis provides insight into the nature of intermolecular contacts . The thermodynamic properties can be calculated to understand the stability and reactivity at different temperatures . These analyses would be essential for a comprehensive understanding of the physical and chemical properties of "N-cyclopentyl-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide".

Case Studies

While the provided papers do not include case studies on the specific compound, they do report on the biological evaluation of similar compounds. For example, the antimicrobial and antioxidant activities of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide were investigated, showing significant properties . Additionally, various heterocyclic derivatives synthesized from a related precursor exhibited high antiproliferative activity against different human cancer cell lines . These findings suggest that the compound may also possess interesting biological activities worth investigating in case studies.

Scientific Research Applications

Anti-inflammatory Applications

Research into related compounds has shown significant potential for anti-inflammatory applications. For example, a study on novel derivatives demonstrated notable anti-inflammatory activity, highlighting the potential for such compounds in treating inflammation-related conditions (K. Sunder, Jayapal Maleraju, 2013).

Antimicrobial Applications

The antimicrobial evaluation of novel heterocyclic compounds incorporating sulfamoyl moiety indicates their promising use as antimicrobial agents (E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014). Such studies suggest that N-cyclopentyl-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide could be explored for its potential antimicrobial properties.

Anticancer Applications

Investigations into similar compounds have also revealed anticancer activities. A novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from related precursors showed high inhibitory effects on various human cancer cell lines, indicating the potential of such compounds in cancer therapy (H. Shams, R. Mohareb, M. H. Helal, Amira Mahmoud, 2010).

Antioxidant Activity

Research on coordination complexes constructed from pyrazole-acetamide derivatives showed significant antioxidant activity, suggesting that similar compounds, including N-cyclopentyl-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide, could be investigated for their potential antioxidant properties (K. Chkirate, S. Fettach, K. Karrouchi, N. K. Sebbar, E. Essassi, J. Mague, S. Radi, M. El Abbes Faouzi, N. N. Adarsh, Y. Garcia, 2019).

properties

IUPAC Name

N-cyclopentyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S/c1-12-6-7-14(10-15(12)19)22-9-8-20-17(18(22)24)25-11-16(23)21-13-4-2-3-5-13/h6-10,13H,2-5,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTRQMWKHXBVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.